molecular formula C18H10Cl2N2O B2962693 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile CAS No. 252058-98-3

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile

Cat. No.: B2962693
CAS No.: 252058-98-3
M. Wt: 341.19
InChI Key: FFCSBUAABNLJTL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a phenyl group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenol with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product. The detailed reaction conditions, including temperature, pressure, and time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Safety measures and environmental considerations are also critical in industrial settings to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles, such as halides or amines, are used under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-15-8-7-14(10-16(15)20)23-18-13(11-21)6-9-17(22-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSBUAABNLJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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